Reaction Kinetics: Methanolysis Rate of Trichloromethyl Chloroformate vs. Triphosgene
Trichloromethyl chloroformate (TCF, diphosgene) exhibits a methanolysis pseudo-first-order rate constant (kobs) of 0.9 × 10⁻³ s⁻¹ under specified conditions, which is approximately 9-fold greater than the kobs of 1.0 × 10⁻⁴ s⁻¹ measured for bis(trichloromethyl) carbonate (triphosgene, BTC) [1]. Phosgene (COCl₂) displays a kobs of 1.7 × 10⁻² s⁻¹, establishing a reactivity hierarchy of phosgene > diphosgene >> triphosgene [1].
| Evidence Dimension | Pseudo-first-order rate constant for methanolysis (kobs) |
|---|---|
| Target Compound Data | kobs = 0.9 × 10⁻³ s⁻¹ |
| Comparator Or Baseline | Triphosgene (BTC): kobs = 1.0 × 10⁻⁴ s⁻¹; Phosgene: kobs = 1.7 × 10⁻² s⁻¹ |
| Quantified Difference | TCF is 9-fold faster than triphosgene; phosgene is 19-fold faster than TCF |
| Conditions | Deuterated chloroform, 0.3 M methanol (30 equiv), pseudo-first-order conditions, monitored by ¹H NMR |
Why This Matters
TCF provides intermediate reactivity—faster than the sluggish triphosgene but more controllable than the extremely reactive phosgene gas—enabling a practical balance of reaction rate and process safety.
- [1] Pasquato, L.; Modena, G.; Cotarca, L.; Delogu, P.; Mantovani, S. Conversion of bis(trichloromethyl) carbonate to phosgene and reactivity of triphosgene, diphosgene, and phosgene with methanol. J. Org. Chem. 2000, 65 (24), 8224-8228. View Source
